

[1,1'-Biphenyl]-2,4-diol solubility in different solvents

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Compound of Interest

Compound Name: **[1,1'-Biphenyl]-2,4-diol**

Cat. No.: **B1589253**

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An In-depth Technical Guide to the Solubility of **[1,1'-Biphenyl]-2,4-diol** in Different Solvents

Introduction

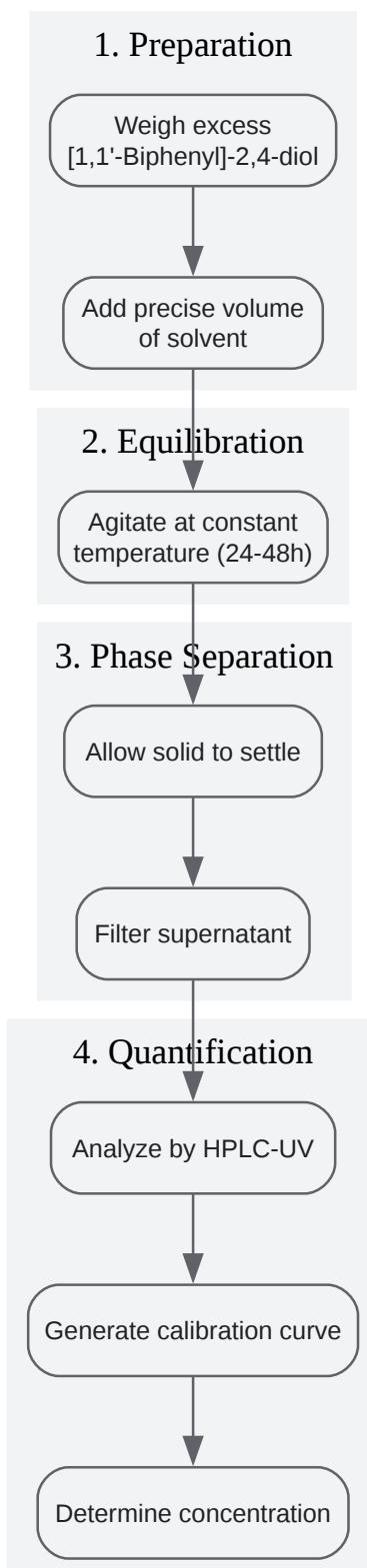
[1,1'-Biphenyl]-2,4-diol, also known as 2,4'-dihydroxybiphenyl, is a biphenyl derivative with hydroxyl groups substituted on two different phenyl rings. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The solubility of this compound is a critical physicochemical parameter that governs its utility in various applications, from reaction kinetics in drug synthesis to the formulation of advanced materials. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of **[1,1'-Biphenyl]-2,4-diol**, outlines a detailed experimental protocol for its determination, and discusses its expected solubility profile in a range of common laboratory solvents. While specific quantitative solubility data for **[1,1'-Biphenyl]-2,4-diol** is not readily available in the public domain, this guide will leverage established chemical principles and data from structurally similar compounds to provide a robust framework for researchers.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.^[1]

The molecular structure of **[1,1'-Biphenyl]-2,4-diol** (Figure 1) provides key insights into its expected solubility. The biphenyl backbone is nonpolar and hydrophobic, while the two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Figure 1: Chemical Structure of **[1,1'-Biphenyl]-2,4-diol**

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